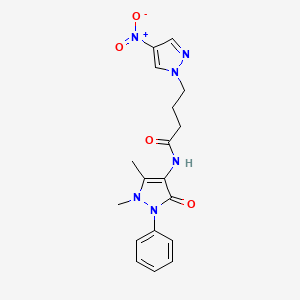![molecular formula C14H14FN3O3 B11063896 4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B11063896.png)
4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid: , also known by its IUPAC name 3-(4-fluorobenzamido)benzoic acid , is a chemical compound with the molecular formula C₁₄H₁₀FNO₃. It has a molecular weight of 259.23 g/mol. The compound features a pyrazole ring and a carboxylic acid group, making it an interesting target for research and applications .
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves several steps. One common route includes the following:
Synthesis of 3-fluorobenzoyl chloride: React 3-fluorobenzoic acid with thionyl chloride (SOCl₂) to obtain 3-fluorobenzoyl chloride.
Amidation Reaction: Treat 3-fluorobenzoyl chloride with 1H-pyrazole-1-carboxamidine to form the desired compound.
Industrial Production: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.
Chemical Reactions Analysis
Reactions:
Amidation Reaction: The key reaction involves the amidation of 3-fluorobenzoyl chloride with 1H-pyrazole-1-carboxamidine.
Hydrolysis: The compound can undergo hydrolysis in basic conditions, yielding the corresponding carboxylic acid and amine.
3-fluorobenzoyl chloride: Used as a starting material.
1H-pyrazole-1-carboxamidine: Reactant for amidation.
Base (e.g., NaOH): For hydrolysis.
Major Products: The major product is 4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. its functional groups suggest potential interactions with biological targets.
Comparison with Similar Compounds
While 4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique in its structure, similar compounds include:
3-fluorobenzoyl chloride: A precursor in the synthetic route.
4-aminobutanoic acid: Shares the same butanoic acid backbone.
Properties
Molecular Formula |
C14H14FN3O3 |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
4-[4-[(3-fluorobenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C14H14FN3O3/c15-11-4-1-3-10(7-11)14(21)17-12-8-16-18(9-12)6-2-5-13(19)20/h1,3-4,7-9H,2,5-6H2,(H,17,21)(H,19,20) |
InChI Key |
LCRONAPEQQSWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CN(N=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Biphenyl-2-yl-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea](/img/structure/B11063829.png)
![5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11063830.png)
![Pyridine, 2-ethoxy-6-methyl-3-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11063831.png)
![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B11063838.png)
![N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide](/img/structure/B11063841.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B11063852.png)
![7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B11063854.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-(4-phenylpiperidin-1-yl)ethanone](/img/structure/B11063865.png)
![methyl 3-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-hydroxy-5-methyl-3-(trifluoromethyl)-3H-pyrrole-4-carboxylate](/img/structure/B11063868.png)
![methyl 4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11063872.png)
![1-(4-Bromophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11063880.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11063883.png)
![N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine](/img/structure/B11063890.png)
